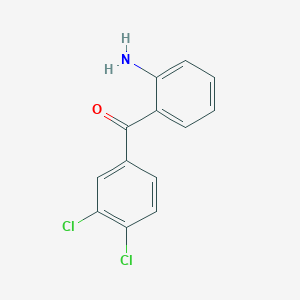

2-(3,4-Dichlorobenzoyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

(2-aminophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKIRIIJZKBFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259085 | |

| Record name | (2-Aminophenyl)(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91713-52-9 | |

| Record name | (2-Aminophenyl)(3,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91713-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminophenyl)(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 3,4 Dichlorobenzoyl Aniline

Precursor Synthesis and Halogenated Benzoyl Chlorides

The successful synthesis of 2-(3,4-Dichlorobenzoyl)aniline is critically dependent on the efficient preparation of its key precursors: a halogenated benzoyl chloride and a substituted aniline (B41778). This section details established methods for synthesizing these essential starting materials.

Synthesis of 3,4-Dichlorobenzoyl Chloride

3,4-Dichlorobenzoyl chloride serves as the acylating agent in the formation of the target molecule. It is a white to yellowish crystalline solid at room temperature. chemicalbook.com The most common and direct method for its preparation involves the conversion of 3,4-dichlorobenzoic acid. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl dichloride ((COCl)₂). chemicalbook.comchemicalbook.com

When using oxalyl dichloride, the reaction is often performed in a solvent like dichloromethane (B109758) (CH₂Cl₂) with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The mixture is stirred at room temperature to drive the reaction to completion, yielding the desired aroyl chloride. chemicalbook.com An alternative established method involves refluxing 3,4-dichlorobenzoic acid with thionyl chloride. chemicalbook.com The resulting 3,4-Dichlorobenzoyl chloride is often used directly in the subsequent acylation step without extensive purification. chemicalbook.com

The precursor, 3,4-dichlorobenzoic acid, can be synthesized through methods such as heating para-chlorobenzoic acid with antimony pentachloride or through the oxidation of corresponding alcohols or aldehydes. prepchem.comchemicalbook.com

Table 1: Reagents for Synthesis of 3,4-Dichlorobenzoyl Chloride

| Precursor | Reagent | Catalyst (if applicable) | Solvent |

| 3,4-Dichlorobenzoic Acid | Thionyl Chloride | Not specified | None (reflux) |

| 3,4-Dichlorobenzoic Acid | Oxalyl Dichloride | N,N-dimethylformamide (DMF) | Dichloromethane |

Synthesis of Substituted Aniline Precursors (e.g., 2-aminoaniline, 3,4-dichloroaniline)

The aniline component provides the nucleophilic amino group for the acylation reaction. The specific aniline used determines the final substitution pattern of the product.

3,4-Dichloroaniline (B118046): This compound is a common precursor for various agricultural chemicals and dyes. wikipedia.org The primary industrial synthesis method involves the catalytic hydrogenation of 3,4-dichloronitrobenzene. wikipedia.orgchemicalbook.comchemicalbook.com This reduction is carried out under pressure using noble metal catalysts. chemicalbook.comchemicalbook.com Special considerations, such as the use of additives to prevent dehalogenation and corrosion-resistant reactors, are necessary for efficient production. chemicalbook.comchemicalbook.com

2-Aminoaniline (o-Phenylenediamine): The synthesis of 2-aminoaniline is significant due to its role as a precursor to many pharmacologically important benzimidazoles. acs.org A versatile method for its preparation involves the treatment of N-aryl hydroxylamines with trichloroacetonitrile (B146778) in the presence of a base like imidazole. acs.org Another route to access the 2-aminoaniline scaffold is through the condensation reaction of 1-Bromo-2-nitrobenzene with aniline, followed by reduction of the nitro group. chemicalbook.com Commercially, the precursor 2-nitroaniline (B44862) is often prepared by the reaction of 2-nitrochlorobenzene with ammonia (B1221849). wikipedia.org

Table 2: Synthesis Methods for Aniline Precursors

| Aniline Derivative | Precursor | Reagents/Catalyst | Key Process |

| 3,4-Dichloroaniline | 3,4-Dichloronitrobenzene | Hydrogen (H₂), Noble Metal Catalyst | Catalytic Hydrogenation |

| 2-Aminoaniline | N-aryl hydroxylamines | Trichloroacetonitrile, Imidazole | Rearrangement |

| 2-Aminoaniline | 1-Bromo-2-nitrobenzene, Aniline | Various | Condensation & Reduction |

Direct Acylation Methodologies for 2-(3,4-Dichlorobenzoyl)aniline

The most direct route to forming the amide bond in 2-(3,4-Dichlorobenzoyl)aniline is through the acylation of an appropriate aniline with 3,4-dichlorobenzoyl chloride. This reaction falls under the category of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Mechanistic Aspects

The formation of the amide bond proceeds via a well-established nucleophilic acyl substitution mechanism. pearson.com The reaction is initiated when the lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,4-dichlorobenzoyl chloride. chemistnotes.comvedantu.com This attack breaks the carbonyl π-bond and forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom has a formal positive charge. chemistnotes.comjk-sci.com

The reaction then proceeds through an elimination step. masterorganicchemistry.com The tetrahedral intermediate collapses, reforming the stable carbon-oxygen double bond. pearson.com Simultaneously, the chloride ion, being a good leaving group, is expelled. chemistnotes.com A final deprotonation step, typically facilitated by a base or another molecule of the amine, neutralizes the positive charge on the nitrogen, yielding the final amide product and a molecule of hydrochloric acid (HCl). vedantu.comjk-sci.com

Reaction Condition Optimization (e.g., Schotten-Baumann Variant)

A typical Schotten-Baumann procedure for the synthesis of anilides involves a two-phase solvent system, such as an organic solvent (e.g., dichloromethane) and an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). iitk.ac.in The amine and acyl chloride are dissolved in the organic phase, while the base resides in the aqueous phase. iitk.ac.in Vigorous stirring ensures that the HCl byproduct is efficiently neutralized by the aqueous base. chemistnotes.com Alternatively, an organic base such as pyridine (B92270) can be used in a single-phase system, where it acts as both a base and a catalyst. blogspot.com The optimization of these conditions—including the choice of base, solvent, and reaction temperature—is crucial for maximizing the yield and purity of the final product. jk-sci.comorganic-chemistry.org

Table 3: Typical Schotten-Baumann Reaction Conditions

| Component | Example | Function |

| Solvent System | Dichloromethane / Water | Biphasic medium for reactants and base |

| Base | Sodium Hydroxide (aq.), Pyridine | Neutralizes HCl byproduct |

| Reactants | Aniline derivative, Acyl chloride | Form the amide product |

| Temperature | Room Temperature | Typical condition for the reaction |

Multi-step Synthetic Routes for the 2-(3,4-Dichlorobenzoyl)aniline Scaffold

While direct acylation is often the most straightforward approach, multi-step synthetic sequences can be necessary, particularly when dealing with complex molecules or to manage the reactivity of certain functional groups. utdallas.educhegg.com For the 2-(3,4-Dichlorobenzoyl)aniline scaffold, a multi-step route might be employed to avoid undesirable side reactions.

One common strategy in multi-step synthesis is the use of protecting groups. utdallas.edu The amino group of aniline is highly activating and can be susceptible to oxidation or other side reactions under certain conditions. utdallas.edu For instance, if a Friedel-Crafts acylation were considered as an alternative, the free amino group would react with the Lewis acid catalyst.

A plausible multi-step sequence could therefore involve:

Protection of the Amino Group: The starting aniline (e.g., 2-aminoaniline) is first protected, for example, by reacting it with acetyl chloride to form an acetanilide. This amide group is much less reactive than the free amine. utdallas.edu

Core Reaction: The protected aniline then undergoes the key bond-forming reaction. This could be a Friedel-Crafts acylation with 3,4-dichlorobenzoyl chloride to form the carbon-carbon bond of the benzophenone (B1666685) core.

Deprotection: In the final step, the protecting group is removed to reveal the free amino group, yielding the target 2-(3,4-Dichlorobenzoyl)aniline scaffold. This is typically achieved by acid or base-catalyzed hydrolysis. utdallas.edu

This approach allows for greater control over the reaction sequence, ensuring that functional groups react in the desired order and preventing the formation of unwanted byproducts. libretexts.org

Strategies for Constructing the Dichlorobenzoyl Moiety

The synthesis of the 2-(3,4-Dichlorobenzoyl)aniline backbone fundamentally relies on the preparation of the 3,4-dichlorobenzoyl precursor. A common and direct precursor is 3,4-dichlorobenzoyl chloride, which can be synthesized from 3,4-dichlorobenzoic acid.

One established method for the synthesis of 3,4-dichlorobenzoyl chloride involves the reaction of 3,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane, is a mild and effective method for this transformation. This reaction proceeds at room temperature and typically offers high yields of the desired acid chloride, which can often be used in the subsequent step without extensive purification.

| Reactant | Reagent | Catalyst | Solvent | Temperature | Product |

| 3,4-Dichlorobenzoic acid | Oxalyl chloride | DMF (catalytic) | Dichloromethane | Room Temperature | 3,4-Dichlorobenzoyl chloride |

| 3,4-Dichlorobenzoic acid | Thionyl chloride | - | - | Reflux | 3,4-Dichlorobenzoyl chloride |

Coupling Reactions to Form the Anilide Linkage

With the 3,4-dichlorobenzoyl chloride in hand, the next critical step is the formation of the anilide bond with a suitable aniline derivative. Several advanced coupling strategies can be employed for this transformation, including the classical Friedel-Crafts acylation and modern palladium-catalyzed amidation reactions.

Friedel-Crafts Acylation:

A traditional and powerful method for forming carbon-carbon bonds, the Friedel-Crafts acylation can be adapted to form the C-N anilide bond in this context. This would involve the reaction of 3,4-dichlorobenzoyl chloride with an appropriately substituted aniline in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction typically requires elevated temperatures and an inert solvent. In the context of synthesizing 2-aminobenzophenones, a related class of compounds, this method has been successfully employed. For the synthesis of 2-(3,4-Dichlorobenzoyl)aniline, a plausible route would involve the acylation of an aniline derivative where the ortho position is available for the benzoyl group to attach. The amino group of the aniline would likely need to be protected prior to the acylation to prevent N-acylation as a side reaction.

Palladium-Catalyzed Amidation (Buchwald-Hartwig Amination):

A more modern and often milder alternative to the Friedel-Crafts reaction is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. In this strategy, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. To synthesize 2-(3,4-Dichlorobenzoyl)aniline, one could envision coupling 3,4-dichlorobenzoyl chloride with 2-aminobenzophenone (B122507) or a related aniline derivative. This reaction typically proceeds under milder conditions than the Friedel-Crafts acylation and often exhibits a broader substrate scope and higher functional group tolerance. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., XPhos, SPhos) is crucial for the success of the reaction and often requires optimization.

| Reaction Type | Key Reagents | Catalyst System | General Conditions |

| Friedel-Crafts Acylation | 3,4-Dichlorobenzoyl chloride, Aniline derivative | Lewis Acid (e.g., AlCl₃) | High temperature, inert solvent |

| Palladium-Catalyzed Amidation | 3,4-Dichlorobenzoyl chloride, Aniline derivative | Palladium precursor, Phosphine ligand, Base | Mild to moderate temperature, inert solvent |

Isolation and Purification Techniques (e.g., Chromatography, Recrystallization)

Following the successful synthesis of 2-(3,4-Dichlorobenzoyl)aniline, the crude product will likely contain unreacted starting materials, byproducts, and residual catalyst. Therefore, robust isolation and purification techniques are essential to obtain the compound in high purity.

Chromatography:

Column chromatography is a powerful and widely used technique for the purification of organic compounds. For a molecule like 2-(3,4-Dichlorobenzoyl)aniline, which possesses aromatic rings and a polar amide group, normal-phase silica (B1680970) gel chromatography is a suitable method. A typical mobile phase would consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The optimal solvent system would be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and any impurities. Gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective for separating complex mixtures.

Recrystallization:

Recrystallization is another fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. To find a suitable solvent for the recrystallization of 2-(3,4-Dichlorobenzoyl)aniline, a screening of various solvents with different polarities would be necessary. Ideally, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for the recrystallization of aromatic amides and ketones include ethanol/water, ethyl acetate/hexane, or toluene. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

| Technique | Principle | Typical Solvents/Mobile Phases | Key Considerations |

| Column Chromatography | Differential adsorption on a stationary phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Selection of appropriate stationary and mobile phases based on compound polarity. |

| Recrystallization | Differential solubility at varying temperatures | Ethanol/Water, Ethyl Acetate/Hexane, Toluene | Finding a suitable solvent or solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures. |

Elucidation of Reaction Pathways and Derivatization of 2 3,4 Dichlorobenzoyl Aniline

Mechanistic Studies of Amide Formation and Cleavage

The stability and reactivity of the amide bond in 2-(3,4-Dichlorobenzoyl)aniline are central to its chemical behavior. Understanding the mechanisms of its formation and cleavage provides insight into its synthesis and potential metabolic pathways.

The formation of the amide bond in 2-(3,4-Dichlorobenzoyl)aniline is a classic example of a nucleophilic acyl substitution reaction. In this reaction, the amino group of an aniline (B41778) precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of a 3,4-dichlorobenzoyl derivative, such as 3,4-dichlorobenzoyl chloride. The reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.com

The general mechanism can be catalyzed by either acid or base. byjus.com

Acid-Catalyzed Mechanism : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org The lone pair of electrons on the aniline nitrogen then attacks this activated carbonyl carbon. This is followed by the formation of a tetrahedral intermediate. byjus.com Subsequent proton transfer and elimination of a water molecule (or another leaving group) yields the protonated amide, which is then deprotonated to give the final product. libretexts.org

Base-Catalyzed/Neutral Mechanism : In neutral or basic conditions, the nucleophilicity of the amine is the driving factor. The amine directly attacks the carbonyl carbon, leading to a negatively charged tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the leaving group (e.g., a chloride ion) to form the stable amide bond. masterorganicchemistry.com

The reactivity in these substitutions is influenced by the nature of both the nucleophile and the acyl compound. byjus.com The presence of electron-withdrawing chloro-substituents on the benzoyl ring enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.

| Step | Acid-Catalyzed | Base-Catalyzed/Neutral |

| 1 | Protonation of the carbonyl oxygen to activate the electrophile. | Nucleophilic attack by the amine on the carbonyl carbon. |

| 2 | Attack of the amine nucleophile on the activated carbonyl carbon. | Formation of a tetrahedral alkoxide intermediate. |

| 3 | Formation of a tetrahedral intermediate. | Collapse of the intermediate. |

| 4 | Proton transfer and elimination of the leaving group. | Expulsion of the leaving group to form the amide. |

| 5 | Deprotonation to yield the final amide product. | - |

Amide hydrolysis is the reverse of amide formation and involves the cleavage of the C-N bond. This reaction is typically slow under neutral conditions but can be accelerated by acid or base catalysis. umich.edu For acyl anilines like 2-(3,4-Dichlorobenzoyl)aniline, the mechanism again involves nucleophilic attack on the carbonyl carbon, this time by water or a hydroxide (B78521) ion.

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by a water molecule. A tetrahedral intermediate is formed, and following proton transfers, the amine leaving group is expelled as an ammonium (B1175870) ion, yielding a carboxylic acid.

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion, a potent nucleophile, attacks the carbonyl carbon directly. youtube.com This forms a tetrahedral intermediate which then collapses to expel the aniline anion as the leaving group. This is generally the rate-determining step. The aniline anion is subsequently protonated by the newly formed carboxylic acid. youtube.com The stability of the leaving group is a key factor; however, the equilibrium generally favors the products because the resulting carboxylate ion is resonance-stabilized. youtube.com

Studies on the alkaline hydrolysis of related N-acyl-benzanilides have provided insights into the kinetics and mechanisms of this cleavage process. rsc.org

Transformations Involving the Amide Linkage of 2-(3,4-Dichlorobenzoyl)aniline

The amide linkage serves as a versatile functional handle for further molecular modifications, including substitution on the nitrogen atom and participation in ring-forming reactions.

The hydrogen atom on the amide nitrogen of 2-(3,4-Dichlorobenzoyl)aniline can be replaced with various alkyl or aryl groups through N-substitution reactions. These reactions typically require a strong base to deprotonate the amide nitrogen, forming a resonance-stabilized amidate anion. This anion then acts as a nucleophile, attacking an electrophilic substrate such as an alkyl halide in an SN2 reaction. The choice of base and solvent is crucial to avoid competing reactions, such as O-alkylation. Palladium-catalyzed N-demethylation/N-acylation reactions on related compounds suggest that transition metal catalysis can also be a viable, albeit reverse, pathway, highlighting the dynamic nature of the N-substituent. nih.gov

The ortho-positioning of the amide linkage relative to the aniline ring in 2-(3,4-Dichlorobenzoyl)aniline makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Benzoxazines : While direct synthesis from 2-(3,4-Dichlorobenzoyl)aniline is less common, related 2-aminobenzophenones can be precursors. The synthesis of 1,4-benzoxazine derivatives can be achieved through methods like the ring opening of activated aziridines with phenols followed by intramolecular cyclization. nih.gov

Quinazolinones : A highly utilized method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. brieflands.comnih.gov This intermediate readily reacts with primary amines or ammonia (B1221849) derivatives to yield the corresponding quinazolinone. nih.gov For 2-(3,4-Dichlorobenzoyl)aniline, a similar strategy could be envisioned where the aniline nitrogen acts as the nucleophile in an intramolecular cyclization, or it could be a precursor to a related benzoxazinone. Microwave-assisted synthesis has also emerged as an efficient method for preparing quinazolinones from ortho-substituted anilines. nih.gov

Thioureas : Thiourea (B124793) derivatives can be synthesized from amines via condensation with isothiocyanates. nih.gov For instance, an aniline derivative can react with an isothiocyanate to yield a thiourea. researchgate.net These thioureas can then undergo oxidative cyclization to form other heterocyclic systems like 2-aminobenzothiazoles or benzimidazoles. nih.govnih.gov The amide nitrogen in 2-(3,4-Dichlorobenzoyl)aniline could potentially be converted to a thiourea functionality through reaction with a suitable thiocarbonyl transfer reagent.

| Heterocycle | General Synthetic Strategy | Key Intermediate |

| Quinazolinone | Acylation of anthranilic acid, cyclization, and reaction with an amine. brieflands.comnih.gov | Benzoxazinone |

| Benzoxazine (B1645224) | Ring opening of aziridines with phenols, followed by C-N cyclization. nih.gov | N-(2-hydroxyphenyl)aziridine derivative |

| Thiourea | Condensation of an amine with an isothiocyanate. nih.gov | Isothiocyanate |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoyl Moiety

The dichlorinated benzoyl ring of 2-(3,4-Dichlorobenzoyl)aniline is subject to aromatic substitution reactions, with the outcome dictated by the electronic nature of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) : Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The 3,4-dichlorobenzoyl moiety is a candidate for SNAr because the benzoyl group and the chlorine atoms withdraw electron density from the ring, making it electron-poor. masterorganicchemistry.com For a successful SNAr reaction, a good leaving group (in this case, a chloride ion) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to stabilize the negatively charged intermediate (a Meisenheimer complex). quizlet.comquizlet.com In 2-(3,4-Dichlorobenzoyl)aniline, the benzoyl group is meta to the chlorine at position 3 and ortho to the chlorine at position 4. Therefore, nucleophilic substitution would be more likely to occur at the C-4 position, displacing the chloride ion, as the negative charge of the intermediate can be delocalized onto the carbonyl group of the benzoyl substituent. quizlet.com

Electrophilic and Nucleophilic Aromatic Substitution on the Aniline Moiety

The aniline ring of 2-(3,4-Dichlorobenzoyl)aniline is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the interplay of the activating amino group (-NH₂) and the deactivating 3,4-dichlorobenzoyl group. The amino group is a potent activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. Conversely, the benzoyl group is deactivating and meta-directing because of the electron-withdrawing nature of the carbonyl moiety.

In the case of 2-aminobenzophenones, the directing effect of the powerful amino group dominates, guiding incoming electrophiles primarily to the positions ortho and para to it. The position para to the amino group (position 5 of the aniline ring) is generally favored due to reduced steric hindrance compared to the ortho position (position 3).

Detailed Research Findings: Electrophilic Bromination

A practical example of this regioselectivity is the electrophilic bromination of 2-aminobenzophenone (B122507) precursors. In a study focused on the synthesis of the neurological drug Phenazepam, a 2-aminobenzophenone derivative was subjected to electrophilic bromination using N-Bromosuccinimide (NBS). The reaction demonstrated high regioselectivity, with the bromine atom being introduced exclusively at the position para to the amino group. acs.org

| Reactant | Reagent | Product | Position of Substitution | Yield |

|---|---|---|---|---|

| (2-Amino-5-chlorophenyl)(phenyl)methanone | N-Bromosuccinimide (NBS) | (2-Amino-3-bromo-5-chlorophenyl)(phenyl)methanone | para to -NH₂ (position 3) | 90% |

While other electrophilic substitutions like nitration and sulfonation are mechanistically plausible, they often require harsh acidic conditions that can lead to the protonation of the amino group. This forms an anilinium ion, which is strongly deactivating and a meta-director, complicating the reaction outcome.

Conversely, nucleophilic aromatic substitution on the aniline moiety is generally not feasible. This type of reaction requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. The aniline ring in 2-(3,4-Dichlorobenzoyl)aniline is rendered electron-rich by the powerful electron-donating amino group, making it resistant to attack by nucleophiles.

Metal-Catalyzed Coupling Reactions of 2-(3,4-Dichlorobenzoyl)aniline Derivatives

Metal-catalyzed cross-coupling reactions provide a powerful tool for the derivatization of 2-(3,4-Dichlorobenzoyl)aniline, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations can be directed at either the aniline or the dichlorobenzoyl portions of the molecule, depending on the reaction strategy and the presence of suitable functional groups, such as halides.

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds. Research into the synthesis of p38 MAP kinase inhibitors has demonstrated the utility of this reaction for creating complex aryl aminobenzophenones. nih.gov In these syntheses, substituted anilines are coupled with aryl bromides in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov This methodology is directly applicable to derivatives of 2-(3,4-Dichlorobenzoyl)aniline, for instance, by coupling a bromo-substituted derivative with various amines or, conversely, coupling the parent compound with aryl halides. Microwave irradiation has been shown to significantly accelerate these reactions. nih.gov

| Aryl Halide | Amine | Catalyst System (Pd Source + Ligand) | Base | Conditions | Yield |

|---|---|---|---|---|---|

| 4-Bromobenzophenone | Aniline | Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene, 80°C | High |

| Aryl Bromide | Substituted Aniline | Pd(OAc)₂ + Various Phosphine Ligands | NaOt-Bu | Microwave, 150°C | Good to Excellent |

| 4-Chlorotoluene | p-Toluidine | Pd(OAc)₂ + (o-biphenyl)P(t-Bu)₂ | NaOt-Bu | Toluene, 110°C | >98% |

Suzuki-Miyaura Cross-Coupling

The chlorine atoms on the 3,4-dichlorobenzoyl moiety serve as handles for metal-catalyzed coupling reactions. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a prime example. While palladium is the traditional catalyst, nickel-based systems have emerged as a cost-effective and highly effective alternative for coupling aryl chlorides. rsc.org This reaction would allow for the substitution of one or both chlorine atoms with a wide array of aryl or vinyl groups, significantly diversifying the structure. Research on related chloro-substituted aromatic ketones confirms the viability of this approach for creating C-C bonds under palladium catalysis. researchgate.net

Structural Modifications Leading to Advanced Analogs with the 3,4-Dichlorobenzoyl Moiety

The creation of advanced analogs of 2-(3,4-Dichlorobenzoyl)aniline often involves modifications to the dichlorobenzoyl ring. These changes can be introduced either during the initial synthesis of the benzophenone (B1666685) core or through post-synthetic modification of the existing molecule.

Synthetic Strategies for Core Modification

The most common method for preparing 2-aminobenzophenones is the Friedel-Crafts acylation. asianpubs.orgwum.edu.pl This involves reacting a substituted aniline with a substituted benzoyl chloride in the presence of a Lewis acid catalyst. By choosing a different benzoyl chloride, the substitution pattern on the benzoyl ring can be readily altered. For example, using benzoyl chlorides with different halogen patterns, or with alkyl, alkoxy, or nitro groups, allows for the systematic synthesis of a library of analogs. However, this approach is sometimes limited by the electronic nature of the substrates and the regioselectivity of the acylation. asianpubs.org

Alternative synthetic routes that enable variation of the benzoyl moiety include:

Reaction of Anthranilic Acid Amides: Reacting an N-alkoxy-N-alkyl anthranilic acid amide with a substituted halobenzene in the presence of an alkyllithium reagent. google.com

Addition to 2-Aminobenzonitriles: Palladium-catalyzed addition of sodium arylsulfinates or arylboronic acids to 2-aminobenzonitriles. mdpi.comasianpubs.org

| Synthetic Method | Key Reactants | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation asianpubs.org | Aniline derivative + Substituted Benzoyl Chloride | Direct, widely used. | Requires protection of amino group; can have poor regioselectivity. |

| Reaction with Weinreb Amide google.com | 2-Amino-N-methoxy-N-methylbenzamide + Substituted Aryllithium | High yield, good functional group tolerance. | Requires preparation of specific amide and organolithium reagents. |

| Palladium-Catalyzed Addition to Nitriles mdpi.com | 2-Aminobenzonitrile + Sodium Arylsulfinate | Tolerates a wide range of functional groups. | Requires palladium catalyst and specific reaction conditions. |

Post-Synthetic Modification

As discussed in the previous section, metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offer a powerful strategy for the late-stage functionalization of the 3,4-dichlorobenzoyl ring. By replacing the chlorine atoms with other functional groups, novel analogs with potentially enhanced properties can be generated from a common 2-(3,4-Dichlorobenzoyl)aniline intermediate. This approach is highly valued in medicinal chemistry for its efficiency in exploring the structure-activity relationship of a lead compound.

Comprehensive Spectroscopic and Crystallographic Analyses for Structural Characterization of 2 3,4 Dichlorobenzoyl Aniline

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational landscape of 2-(3,4-Dichlorobenzoyl)aniline. The vibrational modes of the molecule are sensitive to the nature of the chemical bonds and their environment.

The FTIR and Raman spectra of 2-(3,4-Dichlorobenzoyl)aniline are expected to exhibit characteristic bands corresponding to its constituent functional groups: the secondary amine (N-H), the carbonyl group (C=O), the aromatic rings (C-H and C=C), and the carbon-chlorine bonds (C-Cl).

N-H Vibrations: The aniline (B41778) moiety features an N-H bond. The N-H stretching vibration is typically observed in the infrared spectrum as a sharp band in the region of 3300-3500 cm⁻¹. In a solid state, hydrogen bonding can influence the position and shape of this band.

C=O (Carbonyl) Stretching: The benzoyl group's carbonyl (C=O) stretch is a strong and prominent feature in the IR spectrum, generally appearing in the 1630-1680 cm⁻¹ range. researchgate.net Its exact position is influenced by conjugation with the aromatic rings. For benzophenone (B1666685), the C=O stretch is observed around 1665 cm⁻¹. researchgate.net

Aromatic C=C and C-H Vibrations: Aromatic C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz Out-of-plane (oop) C-H bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring, are found at lower wavenumbers (650-1000 cm⁻¹). theaic.org

C-Cl Vibrations: The stretching vibrations of the C-Cl bonds on the dichlorophenyl ring are expected in the 800-700 cm⁻¹ region. theaic.org

The following table summarizes the expected characteristic vibrational frequencies for 2-(3,4-Dichlorobenzoyl)aniline.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (N-H) | Stretching | 3300 - 3500 | FTIR, Raman |

| Carbonyl (C=O) | Stretching | 1630 - 1680 | FTIR, Raman |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | FTIR, Raman |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | FTIR, Raman |

| Dichlorophenyl | C-Cl Stretching | 700 - 800 | FTIR, Raman |

The 2-(3,4-Dichlorobenzoyl)aniline molecule can exist in different conformations due to rotation around the amide C-N bond and the C-C bonds connecting the rings to the carbonyl group. Benzanilides are known to exist as mixtures of Z and E conformers. researchgate.net These conformational differences can be investigated using vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for establishing the carbon-hydrogen framework of 2-(3,4-Dichlorobenzoyl)aniline. Through ¹H NMR, ¹³C NMR, and various 2D techniques, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For 2-(3,4-Dichlorobenzoyl)aniline, distinct signals are expected for the N-H proton and the aromatic protons on both the aniline and dichlorobenzoyl rings.

Aniline Ring Protons: The aniline ring has four protons. The amino group (-NHCO-) is an ortho-, para-directing group, influencing the chemical shifts of the adjacent protons. These protons are expected to resonate in the aromatic region, typically between 6.5 and 8.0 ppm. oregonstate.edu

Dichlorobenzoyl Ring Protons: This ring contains three protons. The two chlorine atoms and the carbonyl group are electron-withdrawing, which deshields the aromatic protons, causing them to appear at a lower field (higher ppm values) compared to unsubstituted benzene (7.36 ppm). youtube.com The proton ortho to the carbonyl group is expected to be the most deshielded.

N-H Proton: The chemical shift of the N-H proton can vary widely depending on the solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

The expected chemical shifts and multiplicities are detailed in the table below.

| Proton | Ring | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3', H-4', H-5', H-6' | Aniline | 6.5 - 7.5 | Multiplets |

| H-2, H-5, H-6 | Dichlorobenzoyl | 7.5 - 8.2 | Doublets, Doublet of doublets |

| N-H | Amine | Variable | Broad Singlet |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. With proton decoupling, each unique carbon atom typically appears as a single line.

Carbonyl Carbon: The carbonyl carbon of the ketone is highly deshielded and is expected to appear significantly downfield, typically in the range of 190-210 ppm for benzophenones. oregonstate.edu

Aromatic Carbons: The twelve aromatic carbons will resonate in the 110-150 ppm region. bhu.ac.in The carbons directly attached to the electron-withdrawing chlorine atoms and the carbonyl group will be shifted downfield. Conversely, carbons on the aniline ring will be influenced by the electron-donating effect of the amino group. Carbons bearing no protons (quaternary carbons), such as C-1', C-1, C-3, and C-4, are typically weaker in intensity. oregonstate.edu

The following table provides predicted chemical shift ranges for the carbon atoms.

| Carbon | Ring/Group | Expected Chemical Shift (δ, ppm) |

| C=O | Carbonyl | 190 - 200 |

| C-1' | Aniline (ipso to NH) | 145 - 150 |

| C-2' to C-6' | Aniline | 115 - 135 |

| C-1 | Dichlorobenzoyl (ipso to C=O) | 135 - 140 |

| C-2, C-5, C-6 | Dichlorobenzoyl (CH) | 125 - 135 |

| C-3, C-4 | Dichlorobenzoyl (C-Cl) | 130 - 140 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons ('H-¹H correlations). It would show correlations between adjacent protons on the aniline ring and between the three protons on the dichlorobenzoyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms ('H-¹³C one-bond correlations). It allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away ('H-¹³C long-range correlations). This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, HMBC would show a correlation from the N-H proton to the carbonyl carbon and to carbons on the aniline ring. Protons on the aniline ring (e.g., H-6') would show a correlation to the carbonyl carbon, confirming the connectivity between the two major parts of the molecule.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of 2-(3,4-Dichlorobenzoyl)aniline, leaving no ambiguity in the assignment of its atoms and their connectivity.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of 2-(3,4-Dichlorobenzoyl)aniline is C₁₃H₉Cl₂NO. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element.

This technique can differentiate between molecules with the same nominal mass but different elemental formulas, thereby providing definitive evidence for the molecular formula. While specific experimental HRMS data for 2-(3,4-Dichlorobenzoyl)aniline is not available in the reviewed literature, the expected theoretical exact mass serves as a benchmark for its identification. For instance, studies on related compounds like 3,4-dichloroaniline (B118046) have utilized mass spectrometry to identify the protonated molecular ion peak [M+H]⁺ at an m/z of 163.03, confirming its identity in analytical studies nih.gov.

Table 1: Theoretical Monoisotopic Mass of 2-(3,4-Dichlorobenzoyl)aniline This table is generated based on theoretical calculations.

| Molecular Formula | Element | Isotope | Count | Individual Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|---|

| C₁₃H₉³⁵Cl₂NO | Carbon | ¹²C | 13 | 12.000000 | 180.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 | |

| Chlorine | ³⁵Cl | 2 | 34.968853 | 69.937706 | |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 | |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 | |

| Total | 265.00612 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The structure of 2-(3,4-Dichlorobenzoyl)aniline contains several chromophores—functional groups capable of absorbing UV radiation—including the two benzene rings, the carbonyl group (C=O), and the amine group (-NH₂), which also acts as an auxochrome.

The expected electronic transitions for this molecule are primarily π→π* and n→π*.

π→π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the benzoyl group and the aniline ring would be responsible for these transitions. For comparison, aniline itself exhibits absorption maxima around 280 nm uomustansiriyah.edu.iq.

n→π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amine group) to a π* antibonding orbital. These absorptions are typically weaker in intensity compared to π→π* transitions.

While a specific experimental UV-Vis spectrum for 2-(3,4-Dichlorobenzoyl)aniline was not found in the surveyed literature, analysis of a closely related compound, 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one, showed maximum absorption wavelengths at 288 nm and 300 nm. These absorptions are characteristic of the electronic transitions within the aromatic and heterocyclic systems. Similarly, studies on 2-amino-4-chlorobenzonitrile (B1265954) identified distinct absorption peaks corresponding to π → π* and n → π* transitions associated with its aromatic ring and nitrile group analis.com.my. Based on these related structures, 2-(3,4-Dichlorobenzoyl)aniline is expected to exhibit significant UV absorption in the 250-350 nm range.

Table 2: Expected Electronic Transitions for 2-(3,4-Dichlorobenzoyl)aniline This table is based on theoretical principles and data from analogous compounds.

| Transition Type | Associated Functional Groups | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π→π* | Benzene rings, Carbonyl group (C=O) | ~250-320 | High |

| n→π* | Carbonyl group (C=O), Amine group (-NH₂) | ~300-350 | Low to Medium |

X-ray Crystallography and Solid-State Structural Elucidation

No published single-crystal X-ray structure for 2-(3,4-Dichlorobenzoyl)aniline was identified in the searched scientific literature. Therefore, the following sections describe the type of structural information that would be obtained from such an analysis, drawing parallels from crystallographic studies of structurally similar compounds.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. An X-ray structure would elucidate these interactions, which could include:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···O bonds with the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction that is a significant stabilizing force in the crystal packing of many aromatic compounds nih.govnih.gov.

Halogen Bonding: The chlorine atoms could participate in C-Cl···O or C-Cl···π interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between adjacent molecules. Studies on similar chlorinated organic molecules have used Hirshfeld analysis to show that H···H, C···H, and Cl···H contacts are often the most significant contributors to the crystal packing nih.govnih.gov. The analysis provides a "fingerprint plot" that quantitatively summarizes the different types of intermolecular contacts.

The molecule 2-(3,4-Dichlorobenzoyl)aniline possesses conformational flexibility, primarily around the C-C bond connecting the benzoyl group to the aniline ring and the C-N bond. An X-ray analysis would reveal the preferred conformation in the solid state, defined by the dihedral angle between the planes of the two aromatic rings. In related structures like N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, the dihedral angle between the two substituted benzene rings was found to be 7.37(8)° nih.gov. The observed conformation is a balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice mdpi.com.

Computational Chemistry and Theoretical Modeling of 2 3,4 Dichlorobenzoyl Aniline

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of a molecule. These investigations can reveal details about molecular geometry, orbital energies, charge distribution, and bonding characteristics, which collectively determine the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. sci-hub.seresearchgate.net Geometry optimization, a key application of DFT, involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. researchgate.net

For 2-(3,4-Dichlorobenzoyl)aniline, DFT calculations would determine crucial geometric parameters such as:

Bond lengths between atoms (e.g., C-C, C-N, C=O, C-Cl).

Bond angles defining the geometry around each atom.

These calculations would be performed by selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost. analis.com.my The resulting optimized geometry is a prerequisite for further computational analysis.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. youtube.comresearchgate.net

LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. sapub.org A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2-(3,4-Dichlorobenzoyl)aniline, analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Interactive Data Table: Conceptual HOMO-LUMO Properties Note: The following values are conceptual and would be determined by actual DFT calculations.

| Molecular Orbital | Energy (eV) | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO | (Calculated Value) | Highest Occupied Molecular Orbital | Indicates regions likely to donate electrons (nucleophilic sites). |

| LUMO | (Calculated Value) | Lowest Unoccupied Molecular Orbital | Indicates regions likely to accept electrons (electrophilic sites). |

| HOMO-LUMO Gap | (Calculated Value) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.orgslideshare.netlibretexts.org It is calculated by placing a hypothetical positive point charge at various locations on the molecule's electron density surface and computing the potential energy. slideshare.net

MEP maps use a color scale to indicate different regions of electrostatic potential: walisongo.ac.id

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. slideshare.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. slideshare.net

Green/Yellow: Represents regions of neutral or intermediate potential. walisongo.ac.id

For 2-(3,4-Dichlorobenzoyl)aniline, an MEP map would highlight the electronegative carbonyl oxygen as a site of negative potential (red) and the amine hydrogens as sites of positive potential (blue), providing a clear visual guide to its reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. nih.govwikipedia.org This method allows for the quantification of electron delocalization and hyperconjugative interactions. wisc.edu

Key insights from an NBO analysis of 2-(3,4-Dichlorobenzoyl)aniline would include:

Hybridization: Determining the sp-hybridization of each atom.

Charge Distribution: Calculating the natural charges on each atom, offering a more refined view of charge distribution than other methods.

Donor-Acceptor Interactions: The most powerful feature of NBO analysis is the examination of interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). youtube.com The strength of these interactions, calculated via second-order perturbation theory, reveals the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. youtube.com For instance, interactions between the nitrogen lone pair and the antibonding orbitals of the adjacent carbonyl group and aromatic ring would quantify the resonance effects.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For 2-(3,4-Dichlorobenzoyl)aniline, these predictions would include:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These predicted spectra can aid in the assignment of experimental spectral bands.

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated, providing theoretical support for the assignment of peaks in experimental NMR spectra.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation at a given temperature. bohrium.com

For a flexible molecule like 2-(3,4-Dichlorobenzoyl)aniline, MD simulations would be essential for:

Exploring Conformational Space: Identifying the various low-energy conformations (rotamers) that exist due to rotation around the amide C-N bond and the bond connecting the carbonyl group to the dichlorophenyl ring.

Determining Conformational Preferences: Quantifying the relative populations of different conformers and the energy barriers for converting between them.

Simulating Solvent Effects: MD simulations can explicitly include solvent molecules (like water or an organic solvent) to provide a more realistic understanding of how the molecular conformation and dynamics are influenced by the surrounding environment.

By mapping the conformational landscape, MD simulations offer a deeper understanding of the molecule's structural flexibility, which can be critical for its biological activity or material properties.

In Silico Studies of Molecular Interactions

In silico studies are instrumental in elucidating the complex interactions between a small molecule, such as 2-(3,4-Dichlorobenzoyl)aniline, and biological macromolecules. These computational methods allow for the rapid and cost-effective screening of potential binding partners and the characterization of binding modes, which are crucial steps in drug discovery and molecular biology.

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex. mdpi.com This method is widely used to understand the interactions at the atomic level and to screen for potential drug candidates. mdpi.come-nps.or.kr

While direct docking studies on 2-(3,4-Dichlorobenzoyl)aniline are not extensively documented in the provided literature, research on a closely related derivative, 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkresearchgate.netoxazin-4-one , offers valuable insights. This derivative is synthesized from 3,4-dichlorobenzoyl chloride and anthranilic acid. pjps.pkresearchgate.net In silico studies of this derivative have been conducted to evaluate its potential as an anticancer agent by docking it into the active site of the enzyme Methionyl-tRNA synthetase (MRS). pjps.pkresearchgate.net

The docking score for 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkresearchgate.netoxazin-4-one was found to be -76.04 Kcal/mol. pjps.pkresearchgate.net This score, when compared to the native ligand's score of -93.50 Kcal/mol, suggests a potential binding affinity, although lower than the natural substrate. pjps.pkresearchgate.net Such studies indicate that the benzoxazine (B1645224) ring system, derived from the aniline (B41778) structure, can be considered for developing potential anticancer agents. pjps.pk The presence of dichloro substituents was noted to create steric interactions with the receptor. pjps.pk

Computational approaches are also employed to study interactions with nucleic acids. nih.gov RNA-binding proteins (RBPs) are crucial for gene regulation, and their dysregulation is a known hallmark of diseases like cancer. nih.gov In silico methods, including docking algorithms, can predict and characterize the interactions between small molecules and RNA or the RNA-binding domains (RBDs) of proteins, helping to understand mechanisms of specificity and supporting the design of novel therapeutics. nih.gov

| Compound | Target Enzyme | PDB ID | Docking Score (Kcal/mol) |

|---|---|---|---|

| 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkresearchgate.netoxazin-4-one | Methionyl-tRNA Synthetase | 1PG2 | -76.04 pjps.pkresearchgate.net |

| Native Ligand | Methionyl-tRNA Synthetase | 1PG2 | -93.50 pjps.pkresearchgate.net |

Ligand-based pharmacophore modeling is a computational strategy used when the 3D structure of the biological target is unknown. nih.gov This method involves identifying the essential structural and chemical features (a pharmacophore) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.net The model is derived from a set of known active compounds. nih.gov

A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. science.gov Once developed and validated, this model can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.govbiointerfaceresearch.com

For a class of compounds like aniline derivatives, ligand-based pharmacophore modeling could be employed to understand the key molecular features responsible for a specific activity. For instance, a model could be built from a series of biologically active aniline-containing compounds. This model would highlight the crucial spatial arrangement of functional groups necessary for their bioactivity, guiding the design of new, more potent analogs of 2-(3,4-Dichlorobenzoyl)aniline.

Structure-Reactivity and Structure-Property Relationships from Computational Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. longdom.org QSAR models are built by correlating variations in molecular descriptors with changes in activity, allowing for the prediction of the activity of new, unsynthesized compounds. longdom.orgnih.gov

For aniline derivatives, QSAR studies have been successfully used to model properties like lipophilicity (logP). nih.gov In one such study, a set of 81 aniline derivatives was analyzed to develop QSAR models using descriptors calculated through quantum mechanical methods. nih.gov The study identified several key descriptors that correlate with the lipophilicity of these compounds. nih.gov

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Matrix-based | Barysz matrix (SEigZ) | A descriptor derived from a matrix representation of the molecule. nih.gov |

| Physicochemical | Hydrophilicity factor (Hy) | Represents the hydrophilic character of the molecule. nih.gov |

| Partition Coefficient | Moriguchi octanol-water partition coefficient (MLOGP) | A calculated measure of the molecule's lipophilicity. nih.gov |

| Electronic | Electrophilicity (ω/eV) | A measure of the molecule's ability to accept electrons. nih.gov |

| Geometrical | van der Waals volume (vWV) | The volume occupied by the molecule. nih.gov |

These models help in understanding which structural features influence a particular property. For example, the inclusion of descriptors like the van der Waals volume and hydrophilicity factor indicates that both the size and polarity of the aniline derivatives are important for their lipophilicity. nih.gov Such computational data can guide the modification of the 2-(3,4-Dichlorobenzoyl)aniline structure to tune its properties, for instance, to improve its membrane permeability or to alter its reactivity. Similarly, QSAR models have been developed for other dichlorophenyl-containing compounds to understand their fungicidal activity, providing insights into the structural requirements for their biological effect. nih.gov

Advanced Research Applications in Chemical Biology and Organic Synthesis Utilizing 2 3,4 Dichlorobenzoyl Aniline Derivatives

Exploration as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The 2-(3,4-Dichlorobenzoyl)aniline scaffold, with its inherent chemical properties, presents a promising foundation for the development of novel probes. While direct applications of 2-(3,4-Dichlorobenzoyl)aniline as a fluorescent probe are not extensively documented, the broader class of aniline (B41778) derivatives has been successfully utilized in the design of fluorescent sensors. For instance, novel cyanostilbene derivatives have been engineered as selective fluorescent probes for the detection of aniline, operating through a photoinduced electron transfer mechanism scispace.comresearchgate.net. This principle could be adapted to the 2-(3,4-Dichlorobenzoyl)aniline core, potentially by incorporating a fluorophore, to create probes for specific biological targets.

The development of such probes would be invaluable for real-time visualization and quantification of biological events. Fluorescent probes are powerful tools for visualizing cellular and subcellular structures and their dynamics in living cells nih.gov. The design of these probes often involves modulating the fluorescence properties of a fluorophore through mechanisms like photoinduced electron transfer (PeT) nih.gov. By chemically modifying the 2-(3,4-Dichlorobenzoyl)aniline structure to integrate a suitable fluorophore and a target recognition moiety, researchers could potentially create a new class of chemical probes for bioimaging applications.

Role as a Privileged Scaffold in Organic Synthesis for Targeted Chemical Libraries

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can be derivatized to yield ligands for a variety of biological targets openochem.orgscielo.br. The concept of privileged structures is a cornerstone of modern drug discovery, providing a strategic starting point for the synthesis of targeted chemical libraries nih.govresearchgate.net. The 2-(3,4-Dichlorobenzoyl)aniline core, with its multiple sites for chemical modification, embodies the characteristics of a privileged scaffold.

The synthesis of diverse chemical libraries based on this scaffold can be achieved through various organic reactions, allowing for the introduction of a wide range of functional groups. This chemical diversity is crucial for screening against a multitude of biological targets to identify novel bioactive compounds. The inherent properties of the dichlorobenzoyl and aniline moieties can contribute to favorable interactions with biological macromolecules, enhancing the probability of identifying potent and selective ligands. The use of such privileged scaffolds accelerates the drug discovery process by focusing synthetic efforts on frameworks with a higher likelihood of biological activity ufrj.br.

Mechanistic Investigations of Enzyme-Inhibitor Interactions (e.g., MabA, Urease)

The 2-(3,4-Dichlorobenzoyl)aniline scaffold has been instrumental in the study of enzyme-inhibitor interactions, particularly with enzymes crucial for pathogen survival.

MabA (β-ketoacyl-ACP reductase) :

Derivatives of anthranilic acid featuring a 3,4-dichlorobenzoyl motif have been identified as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis nih.govnih.govresearchgate.net. Mycolic acids are critical components of the mycobacterial cell wall, making their biosynthetic enzymes attractive targets for antitubercular drugs frontiersin.org.

One such inhibitor, composed of a 3,4-dichlorobenzoyl group linked to the nitrogen of an anthranilic acid core, demonstrated an IC₅₀ of 38 ± 6 µM against MabA nih.gov. Further studies revealed that while these compounds inhibit MabA, their broader antitubercular activity may also stem from the carboxylic acid moiety inducing intrabacterial acidification, suggesting a multi-target mechanism of action nih.govnih.gov. The binding of these inhibitors to MabA has been confirmed using techniques such as ¹⁹F ligand-observed NMR experiments researchgate.net.

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Anthranilic acid with 3,4-dichlorobenzoyl motif | MabA (FabG1) | 38 ± 6 | nih.gov |

| Brominated analog of the above | MabA (FabG1) | 45 ± 6 | nih.gov |

Urease :

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a key strategy for combating these infections nih.gov. While direct studies on 2-(3,4-Dichlorobenzoyl)aniline as a urease inhibitor are limited, the structural components of this molecule, namely the benzoyl and aniline moieties, are present in known urease inhibitors.

For instance, N¹-benzoyl,N²-aryl substituted thiourea (B124793) derivatives have been investigated as urease inhibitors nih.gov. Kinetic studies of some benzoyl thiourea derivatives have shown them to be mixed-type inhibitors, capable of binding to both the catalytic and allosteric sites of the enzyme nih.gov. The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of urease mdpi.comresearchgate.netnih.gov. Aromatic hydroxylated compounds, for example, can inhibit urease activity through radical-based reactions mdpi.com. Given these precedents, it is plausible that derivatives of 2-(3,4-Dichlorobenzoyl)aniline could be designed to effectively inhibit urease by targeting its active site.

Studies on Biomolecular Recognition and Binding (e.g., DNA/RNA Binding Modes)

The interaction of small molecules with nucleic acids is a fundamental area of research with implications for the development of new therapeutic agents. The planar aromatic rings of the 2-(3,4-Dichlorobenzoyl)aniline scaffold suggest a potential for intercalation or groove binding with DNA and RNA.

Rational Design of New Chemical Entities Based on 2-(3,4-Dichlorobenzoyl)aniline Structural Motifs

Rational drug design relies on the understanding of the molecular interactions between a drug candidate and its biological target to design more potent and selective compounds mq.edu.au. The 2-(3,4-Dichlorobenzoyl)aniline scaffold serves as an excellent starting point for the rational design of new chemical entities.

The antitubercular activity of derivatives of this scaffold highlights its potential in developing new anti-infective agents nih.gov. For example, substituted urea derivatives prepared from 3,4-dichlorophenyl isocyanate have shown significant activity against Mycobacterium tuberculosis H37Rv nih.gov. Similarly, 4-anilinoquinolines and 4-anilinoquinazolines have been identified as novel inhibitors of Mycobacterium tuberculosis nih.gov.

The process of rational design often involves strategies like scaffold hopping and bioisosterism to modify a known active compound to improve its properties nih.gov. By utilizing the 2-(3,4-Dichlorobenzoyl)aniline core, medicinal chemists can systematically explore the chemical space around this scaffold to optimize interactions with a target, improve pharmacokinetic properties, and reduce off-target effects. This approach has been successfully applied to develop inhibitors for various targets, including pan-KRAS nih.gov and quinoline (B57606) and acridine-based antimalarials manchester.ac.uk. The versatility of the 2-(3,4-Dichlorobenzoyl)aniline scaffold makes it a valuable tool in the ongoing quest for new and effective therapeutic agents.

Future Research Directions and Unexplored Avenues for 2 3,4 Dichlorobenzoyl Aniline

Development of Asymmetric Synthetic Routes

The synthesis of chiral compounds is a cornerstone of modern medicinal chemistry and materials science. yale.edu While various methods exist for the synthesis of 2-aminobenzophenones, the development of asymmetric routes to introduce chirality into the 2-(3,4-Dichlorobenzoyl)aniline scaffold remains a significant and valuable challenge. nih.govgoogle.com Future research could focus on the following areas:

Catalytic Asymmetric Reduction: The ketone moiety in 2-(3,4-Dichlorobenzoyl)aniline is a prime target for asymmetric reduction to a chiral alcohol. Research into various chiral catalysts, such as those based on ruthenium, rhodium, or iridium, could yield enantiomerically enriched products. The electronic and steric effects of the dichloro-substituents will likely play a crucial role in the stereoselectivity of such reactions.

Chiral Amine Synthesis: Methodologies for the asymmetric synthesis of α-chiral allylic amines using benzophenone (B1666685) imine as an ammonia (B1221849) carrier have been reported. nih.gov Adapting such strategies to introduce chirality at the amine functionality or on the aniline (B41778) ring of 2-(3,4-Dichlorobenzoyl)aniline could lead to novel chiral derivatives.

Enantioselective C-H Functionalization: Directing group-assisted enantioselective C-H functionalization of the aniline or benzoyl rings could introduce chiral substituents. This approach would be highly atom-economical and could provide access to a wide range of structurally diverse and chiral analogs.

| Potential Asymmetric Synthesis Strategies | Key Considerations | Potential Chiral Products |

| Catalytic Asymmetric Ketone Reduction | Catalyst selection, influence of chloro-substituents | Chiral secondary alcohols |

| Asymmetric Amination/Allylation | Regio- and enantioselectivity | Chiral amines and amides |

| Enantioselective C-H Functionalization | Directing group design, catalyst development | Chiral substituted aniline/benzoyl derivatives |

Investigation of Photophysical Properties and Applications

Benzophenone and its derivatives are well-known for their photochemical and photophysical properties. The introduction of both an amino group and chloro-substituents in 2-(3,4-Dichlorobenzoyl)aniline is expected to significantly influence its electronic transitions and excited-state behavior. Future investigations should systematically characterize these properties and explore potential applications.

Spectroscopic and Photophysical Characterization: A thorough investigation of the absorption, emission, and transient absorption spectra of 2-(3,4-Dichlorobenzoyl)aniline in various solvents is necessary. This would elucidate the nature of its excited states (e.g., n-π, π-π, charge-transfer) and their decay pathways. The effect of the heavy chlorine atoms on intersystem crossing rates and triplet quantum yields would be of particular interest.

Fluorescence and Phosphorescence: The amino group may impart fluorescent properties, while the benzophenone core is known for its phosphorescence. A detailed study of these emission properties, including quantum yields and lifetimes, could reveal its potential as a fluorescent probe or a phosphorescent sensitizer.

Photosensitizer for Photodynamic Therapy: The potential of glycosylated chlorin, isobacteriochlorin, and bacteriochlorin (B1244331) derivatives as photosensitizers for photodynamic therapy has been explored. cornell.edu Given that benzophenones can act as photosensitizers, investigating the ability of 2-(3,4-Dichlorobenzoyl)aniline and its derivatives to generate reactive oxygen species upon photoexcitation could open avenues for its use in photodynamic therapy.

| Photophysical Property | Experimental Technique | Potential Application |

| Absorption and Emission Spectra | UV-Vis and Fluorescence Spectroscopy | Fluorescent probes, optical materials |

| Excited State Dynamics | Transient Absorption Spectroscopy | Understanding photoreactivity |

| Intersystem Crossing and Triplet State | Phosphorescence Spectroscopy, Laser Flash Photolysis | Photosensitizers, photopolymerization initiators |

Integration into Flow Chemistry or Green Chemistry Methodologies

Modern chemical synthesis places a strong emphasis on sustainable and efficient processes. mdpi.comnih.govjddhs.comrasayanjournal.co.innih.gov The integration of 2-(3,4-Dichlorobenzoyl)aniline synthesis and derivatization into flow chemistry and green chemistry frameworks represents a significant area for future research.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 2-(3,4-Dichlorobenzoyl)aniline could offer advantages in terms of safety, scalability, and product consistency. Flow reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities.

Green Solvents and Catalysts: The exploration of greener solvents, such as bio-based solvents or supercritical fluids, for the synthesis and reactions of 2-(3,4-Dichlorobenzoyl)aniline would reduce the environmental impact. Furthermore, the development of reusable solid-supported catalysts for its synthesis would align with the principles of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields in organic synthesis. rasayanjournal.co.in Investigating microwave-assisted methods for the synthesis of 2-(3,4-Dichlorobenzoyl)aniline and its derivatives could lead to more energy-efficient and rapid synthetic protocols.

| Green Chemistry Approach | Key Benefits | Research Focus |

| Flow Chemistry | Improved safety, scalability, and control | Development of continuous synthesis protocols |

| Green Solvents and Catalysis | Reduced environmental impact, reusability | Screening of eco-friendly solvents and heterogeneous catalysts |

| Microwave-Assisted Synthesis | Faster reaction times, energy efficiency | Optimization of microwave parameters for synthesis |

Advanced Characterization Beyond Standard Techniques

While standard analytical techniques provide basic structural information, a deeper understanding of the properties of 2-(3,4-Dichlorobenzoyl)aniline requires the application of advanced characterization methods.

Solid-State NMR and X-ray Crystallography: For a comprehensive understanding of its molecular structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction and solid-state NMR studies are crucial. These techniques can provide precise information on bond lengths, bond angles, and packing arrangements, which are vital for understanding its physical properties and for crystal engineering.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) can be employed to elucidate fragmentation pathways, which is valuable for structural confirmation and for identifying potential metabolites or degradation products in biological or environmental samples. nih.gov